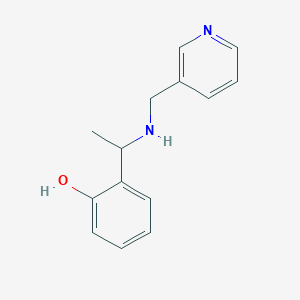
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a phenol group and a pyridine ring, connected through an aminoethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage and forms the desired product under mild and metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenols and pyridine derivatives.
科学研究应用
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(1-((Pyridin-2-ylmethyl)amino)ethyl)phenol
- 2-(1-((Pyridin-4-ylmethyl)amino)ethyl)phenol
- 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)aniline
Uniqueness
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol, a compound featuring both a phenolic and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with phenolic compounds under controlled conditions. The general synthetic route includes:
- Formation of the amine : Reacting pyridin-3-ylmethylamine with an appropriate alkylating agent.
- Coupling with phenol : The resulting amine is then coupled with a suitable phenolic compound to yield the target molecule.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas.
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated an EC50 (effective concentration for 50% inhibition) ranging from 1 to 3 μM against tumor cell proliferation . The mechanism appears to involve inhibition of histone acetyltransferase activity, which is crucial for gene expression regulation in cancer cells.
Neuropharmacological Effects
Research indicates that related compounds can act as inhibitors of neurotransmitter reuptake, particularly affecting dopamine and serotonin transporters. This suggests potential applications in treating mood disorders and neurodegenerative diseases . The structure-activity relationship (SAR) studies have identified key functional groups that enhance binding affinity to these transporters.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenolic and pyridine rings significantly impact biological activity. For example:
| Modification | Effect on Activity | Comments |
|---|---|---|
| Substitution on the pyridine ring | Increased binding affinity | Enhances interaction with target proteins |
| Hydroxyl group on the phenolic ring | Essential for anticancer activity | Involved in hydrogen bonding with receptor sites |
| Alkyl chain length | Optimal length observed at 2-3 carbons | Affects lipophilicity and cell membrane permeability |
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- Study on Tumor Cell Lines : A study demonstrated that a derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Neurotransmitter Uptake Inhibition : Another investigation reported that a related compound inhibited serotonin reuptake with an IC50 value of approximately 100 nM, indicating potential as an antidepressant agent .
- Antimicrobial Properties : Compounds derived from this structure showed promising antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-[1-(pyridin-3-ylmethylamino)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O/c1-11(13-6-2-3-7-14(13)17)16-10-12-5-4-8-15-9-12/h2-9,11,16-17H,10H2,1H3 |
InChI 键 |
HZVZGXOBCLOUQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1O)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















